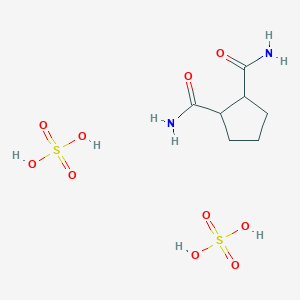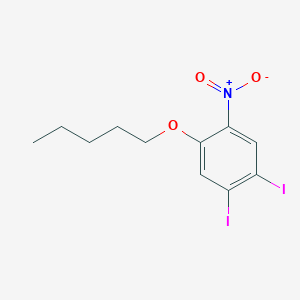
1,2-Diiodo-4-nitro-5-(pentyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diiodo-4-nitro-5-(pentyloxy)benzene is an organic compound with the molecular formula C11H13I2NO3 It is a derivative of benzene, where two iodine atoms, a nitro group, and a pentyloxy group are substituted at specific positions on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-4-nitro-5-(pentyloxy)benzene typically involves the electrophilic aromatic substitution of a benzene derivative. The process begins with the nitration of a suitable benzene precursor to introduce the nitro group. This is followed by the iodination of the nitrobenzene derivative to introduce the iodine atoms. Finally, the pentyloxy group is introduced through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diiodo-4-nitro-5-(pentyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Diiodo-4-nitro-5-(pentyloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Diiodo-4-nitro-5-(pentyloxy)benzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in electron-withdrawing interactions, while the iodine atoms can act as leaving groups in substitution reactions. The pentyloxy group can influence the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diiodo-4-nitrobenzene: Lacks the pentyloxy group, making it less soluble in organic solvents.
1,2-Diiodo-4-nitro-5-propoxybenzene: Similar structure but with a shorter alkoxy chain, affecting its physical properties.
Uniqueness
1,2-Diiodo-4-nitro-5-(pentyloxy)benzene is unique due to the presence of the pentyloxy group, which enhances its solubility and reactivity compared to similar compounds
Propiedades
Número CAS |
920504-14-9 |
|---|---|
Fórmula molecular |
C11H13I2NO3 |
Peso molecular |
461.03 g/mol |
Nombre IUPAC |
1,2-diiodo-4-nitro-5-pentoxybenzene |
InChI |
InChI=1S/C11H13I2NO3/c1-2-3-4-5-17-11-7-9(13)8(12)6-10(11)14(15)16/h6-7H,2-5H2,1H3 |
Clave InChI |
NZLPMMMNVXRVOU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC(=C(C=C1[N+](=O)[O-])I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,11S,12R,16S)-11-benzoyl-14-naphthalen-1-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12618323.png)
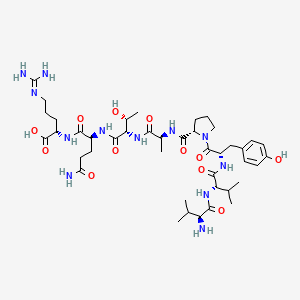
![1-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methyl-3-[3-(morpholin-4-yl)propyl]thiourea](/img/structure/B12618340.png)
![{Decane-1,10-diylbis[oxy(2-chloro-4,1-phenylene)]}dimethanamine](/img/structure/B12618344.png)

![N-{2-[(4-Aminobut-2-yn-1-yl)amino]-2-oxoethyl}benzamide](/img/structure/B12618353.png)
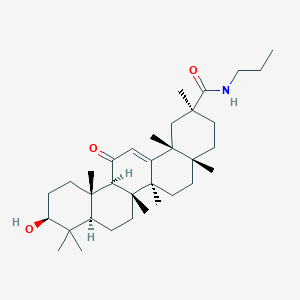
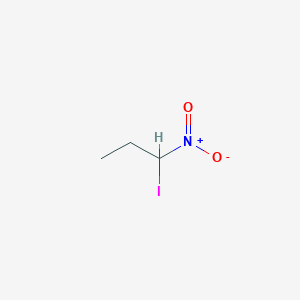
![6-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12618373.png)


